molecular formula C20H24N2O4S B2795763 N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034331-06-9

N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2795763
CAS RN: 2034331-06-9
M. Wt: 388.48
InChI Key: WESAEOBLJDPACA-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinitiator in Polymerization Reactions

The compound can serve as a photo-initiator in polymerization reactions. For instance, it has been used to synthesize polyacrylamide-grafted chitosan nanoparticles (NCS-g-PAM) by copolymerizing acrylamide and chitosan nanoparticles under ultraviolet irradiation . This application is valuable in materials science and drug delivery systems.

Heterocycle Synthesis

The compound’s unique structure makes it a valuable precursor for synthesizing heterocycles. Researchers have used similar compounds to construct four- to seven-membered heterocyclic rings with diverse biological activities . These heterocycles may find applications in drug discovery and medicinal chemistry.

Vascular Ion Channel Modulation

Although not directly studied for this compound, its analogs have been investigated for their effects on vascular ion channels. In silico predictions and in vitro experiments could shed light on its potential modulatory activity . Understanding its interaction with ion channels may have implications for cardiovascular research.

properties

IUPAC Name

N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-18(21-13-17-7-4-12-27-17)19(24)22-14-20(25,15-5-2-1-3-6-15)16-8-10-26-11-9-16/h1-7,12,16,25H,8-11,13-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESAEOBLJDPACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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